molecular formula C13H12FNO2S B270274 N-benzyl-3-fluorobenzenesulfonamide

N-benzyl-3-fluorobenzenesulfonamide

Cat. No.: B270274
M. Wt: 265.31 g/mol
InChI Key: SMYSHIYKEWLCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a fluorine atom at the meta-position (C3) of the benzene ring. Its synthesis typically involves sulfonylation of 3-fluorobenzenesulfonyl chloride with benzylamine, followed by purification via crystallization or chromatography.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-benzyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

SMYSHIYKEWLCJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several sulfonamide derivatives and fluorinated aromatic compounds, enabling comparative analysis with N-benzyl-3-fluorobenzenesulfonamide. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Aromatic Ring Sulfonamide N-Substituent Key Properties/Applications
This compound Fluorine (C3) Benzyl Potential enzyme inhibitor; high lipophilicity due to benzyl group
1-Fluoro-4-(methylsulfonyl)benzene Fluorine (C4), Methylsulfonyl Intermediate in Bicalutamide synthesis; polar due to sulfone group
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (Related Substance A) Trifluoromethyl (C3), Cyano (C4) Phenylsulfonyl Bicalutamide impurity; enhanced metabolic stability due to trifluoromethyl group
(2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid (Related Substance O) Fluorine (C4) Sulfanyl linkage Thioether analog; reduced sulfonamide reactivity

Substituent Position and Electronic Effects

  • Fluorine Position: The meta-fluoro substitution in this compound contrasts with para-fluoro analogs (e.g., 1-fluoro-4-(methylsulfonyl)benzene).
  • Sulfonamide Functionalization : The benzyl group on the sulfonamide nitrogen increases lipophilicity, favoring membrane permeability, whereas methylsulfonyl or phenylsulfonyl groups (as in Related Substance A) introduce polarity or bulkiness, impacting solubility and metabolic stability .

Physicochemical Properties

  • Lipophilicity : this compound’s benzyl group likely confers higher logP values compared to methylsulfonyl analogs, as observed in Bicalutamide-related substances.
  • Acid-Base Behavior : The sulfonamide group (pKa ~10–11) remains deprotonated under physiological conditions, facilitating hydrogen-bond interactions—a feature shared with Related Substance A but absent in thioether analogs like Related Substance O .

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